5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid
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Overview
Description
5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid is an organic compound known for its vibrant color properties. It is a member of the azo dye family, which is characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is often used in various industrial applications, including textile dyeing and as a pH indicator due to its color-changing properties in different pH environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to form the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with a sulfonated aromatic compound under alkaline conditions to form the final azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels. This property makes it useful as a pH indicator. In biological systems, the compound can interact with proteins and nucleic acids, altering their structure and function. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar pH indicator properties.
Congo Red: Used in histology for staining amyloid proteins.
Acid Orange 7: Commonly used in textile dyeing.
Properties
CAS No. |
125165-75-5 |
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Molecular Formula |
C14H15N3O9S3 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C14H15N3O9S3/c1-17(2)13-4-3-9(7-14(13)29(24,25)26)15-16-10-5-11(27(18,19)20)8-12(6-10)28(21,22)23/h3-8H,1-2H3,(H,18,19,20)(H,21,22,23)(H,24,25,26) |
InChI Key |
QHCURHIBIIBPGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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